3-Methyl-2-(tributylstannyl)thiophene
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Overview
Description
3-Methyl-2-(tributylstannyl)thiophene: is an organotin compound with the molecular formula C₁₇H₃₂SSn and a molecular weight of 387.21 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a tributylstannyl group attached to the thiophene ring. This compound is primarily used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(tributylstannyl)thiophene typically involves the stannylation of 3-methylthiophene. One common method is the reaction of 3-methylthiophene with tributyltin chloride in the presence of a base such as n-butyllithium. The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-(tributylstannyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through reactions such as the Stille coupling reaction.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions:
Stille Coupling Reaction: This reaction involves the use of palladium catalysts and is typically carried out in the presence of a base such as cesium carbonate.
Major Products Formed:
Scientific Research Applications
Chemistry: 3-Methyl-2-(tributylstannyl)thiophene is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions. This makes it valuable in the synthesis of complex organic molecules and polymers .
Biology and Medicine: While specific biological and medicinal applications of this compound are limited, its derivatives and related compounds are often explored for their potential biological activities.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including conductive polymers and electronic devices. Its ability to participate in coupling reactions makes it a valuable intermediate in the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of 3-Methyl-2-(tributylstannyl)thiophene primarily involves its role as a reagent in organic synthesis. The tributylstannyl group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon bonds. The thiophene ring provides a stable framework for these reactions, allowing for the synthesis of complex organic molecules .
Comparison with Similar Compounds
2-(Tributylstannyl)thiophene: Similar to 3-Methyl-2-(tributylstannyl)thiophene, this compound is used in Stille coupling reactions and has applications in organic synthesis.
3-Methylthiophene: This compound lacks the tributylstannyl group but serves as a precursor in the synthesis of this compound.
Uniqueness: The uniqueness of this compound lies in its combination of a thiophene ring with a tributylstannyl group. This combination allows it to participate in specific coupling reactions that are not possible with simpler thiophene derivatives. Its ability to form stable organometallic intermediates makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
tributyl-(3-methylthiophen-2-yl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5S.3C4H9.Sn/c1-5-2-3-6-4-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKNSVGPYFVXHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CS1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32SSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570096 |
Source
|
Record name | Tributyl(3-methylthiophen-2-yl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166766-89-8 |
Source
|
Record name | Tributyl(3-methylthiophen-2-yl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-2-(tributylstannyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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